molecular formula C22H24N6O2 B11231287 N~4~-(3-methoxyphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-methoxyphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11231287
M. Wt: 404.5 g/mol
InChI Key: NAQGRDQYMBWNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(3-METHOXYPHENYL)-N6-(3-METHOXYPROPYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines.

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

4-N-(3-methoxyphenyl)-6-N-(3-methoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C22H24N6O2/c1-29-13-7-12-23-22-26-20(25-16-8-6-11-18(14-16)30-2)19-15-24-28(21(19)27-22)17-9-4-3-5-10-17/h3-6,8-11,14-15H,7,12-13H2,1-2H3,(H2,23,25,26,27)

InChI Key

NAQGRDQYMBWNMY-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-METHOXYPHENYL)-N6-(3-METHOXYPROPYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common approach includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N4-(3-METHOXYPHENYL)-N6-(3-METHOXYPROPYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N4-(3-METHOXYPHENYL)-N6-(3-METHOXYPROPYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(3-METHOXYPHENYL)-N6-(3-METHOXYPROPYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum (ER) stress and apoptosis. These actions contribute to its neuroprotective and anti-inflammatory effects .

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